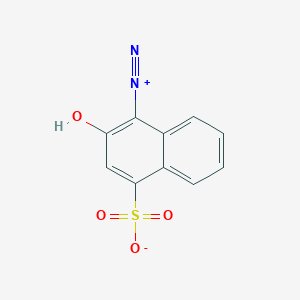

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt

Description

Properties

IUPAC Name |

4-diazonio-3-hydroxynaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S/c11-12-10-7-4-2-1-3-6(7)9(5-8(10)13)17(14,15)16/h1-5H,(H-,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIBNGIZPPHJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2[N+]#N)O)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061266 | |

| Record name | 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887-76-3 | |

| Record name | 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000887763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-azo-3-hydroxynaphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazotization of 2-Hydroxy-4-sulfonaphthylamine

The fundamental synthetic route to 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt is the diazotization reaction of 2-hydroxy-4-sulfonaphthylamine. This process involves converting the primary aromatic amine group into a diazonium salt under controlled acidic conditions.

Key steps in the diazotization process:

- Generation of Nitrous Acid: Nitrous acid (HNO2) is generated in situ by reacting sodium nitrite (NaNO2) with hydrochloric acid (HCl).

- Nitrosation: The primary aromatic amine (2-hydroxy-4-sulfonaphthylamine) is treated with nitrous acid at low temperatures (0–5°C), forming an N-nitroso intermediate.

- Tautomerization and Protonation: The N-nitroso compound tautomerizes to a diazo hydroxide, which is then protonated.

- Water Elimination: Loss of water from the protonated intermediate yields the resonance-stabilized diazonium salt, i.e., 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt.

This mechanism is consistent with general diazonium salt formation pathways described in aromatic amine chemistry and azo dye synthesis literature.

Reaction Conditions and Optimization

The diazotization reaction requires precise control of several parameters to maximize yield and purity:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 0–5°C | Low temperature prevents decomposition |

| pH | Strongly acidic (pH ~1-2) | Maintains diazonium salt stability |

| Reagent ratios | Stoichiometric or slight excess of NaNO2 | Ensures complete nitrosation |

| Reaction time | 15–30 minutes | Sufficient for complete diazotization |

| Solvent | Aqueous acidic medium | Enhances solubility and reaction rate |

Industrial scale synthesis uses similar conditions but with optimized parameters for scale-up, including continuous stirring and temperature control to maintain consistent product quality.

Industrial Preparation

In industrial production, the synthesis is scaled up with additional considerations:

- Reactor Design: Use of jacketed reactors for precise temperature control.

- Purification: Crude diazonium salt solutions are often purified by crystallization or filtration to remove impurities.

- Safety Measures: Due to the instability of diazonium salts, especially in solid form, processes are designed to minimize isolation and handle the compound in solution form.

Summary Table of Preparation Method

| Step No. | Process Stage | Description | Critical Parameters |

|---|---|---|---|

| 1 | Nitrous Acid Generation | NaNO2 + HCl → HNO2 (in situ) | Acid concentration, temperature |

| 2 | Nitrosation | 2-Hydroxy-4-sulfonaphthylamine + HNO2 → N-nitroso intermediate | Temperature 0–5°C, pH 1–2 |

| 3 | Tautomerization & Protonation | N-nitroso compound → diazo hydroxide → protonated intermediate | Acidic medium, reaction time |

| 4 | Diazotization Completion | Elimination of water to form diazonium salt | Temperature control, stirring |

| 5 | Isolation/Purification | Crystallization or filtration (optional) | Avoid drying solid to prevent decomposition |

Research Findings and Notes

- The presence of hydroxyl and sulfonic acid groups in the molecule enhances solubility in aqueous media, facilitating the diazotization reaction and subsequent handling.

- The diazonium group is highly reactive, making the compound an excellent intermediate for coupling reactions in azo dye synthesis.

- Stability concerns: Many diazonium salts, including this compound, are unstable as solids and can be explosive under friction or heat. Therefore, it is typically handled as an aqueous slurry or solution.

- Safety protocols emphasize avoidance of strong bases and oxidizing agents during preparation and storage to prevent hazardous decomposition.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt undergoes various chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.

Coupling Reactions: It can undergo azo coupling reactions with phenols and aromatic amines to form azo dyes.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at moderate temperatures.

Coupling Reactions: Phenols and aromatic amines are used as coupling partners. The reactions are usually conducted in alkaline conditions to facilitate the formation of azo compounds.

Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.

Major Products Formed

Substitution Reactions: Halogenated naphthalenes, hydroxynaphthalenes, and aminonaphthalenes.

Coupling Reactions: Azo dyes with various colors depending on the coupling partner.

Reduction Reactions: 2-hydroxy-4-sulfonaphthylamine.

Scientific Research Applications

Scientific Research Applications

- Chemistry: It serves as an intermediate in synthesizing azo dyes and other organic compounds.

- Biology: It is used in biochemical assays and as a labeling reagent for proteins and nucleic acids.

- Medicine: It is investigated for potential use in drug development and as a diagnostic reagent.

- Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

The synthesis of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt typically involves the diazotization of 2-hydroxy-4-sulfonaphthylamine.

Diazotization: The primary amine group of 2-hydroxy-4-sulfonaphthylamine is converted to a diazonium group using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C).

Formation of Inner Salt: The diazonium salt formed is then stabilized to form the inner salt structure.

Industrial production methods follow similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and purity, with careful control of temperature, pH, and reagent concentrations to ensure efficient formation of the desired product.

Chemical Reactions

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt undergoes various chemical reactions:

- Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.

- Coupling Reactions: It can undergo azo coupling reactions with phenols and aromatic amines to form azo dyes.

- Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Safety and Toxicity

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt is labeled with hazard statements H228, indicating it is a flammable solid, and H314, indicating that it causes severe skin burns and eye damage . It can also irritate the throat and lungs of some individuals if inhaled, and skin contact may cause chemical burns .

Mechanism of Action

The mechanism of action of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt involves the reactivity of the diazonium group. The diazonium group is highly reactive and can undergo various chemical transformations, including substitution, coupling, and reduction reactions. These reactions are facilitated by the presence of the sulfonic acid and hydroxyl groups, which enhance the compound’s solubility and reactivity in aqueous solutions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences :

The compound’s reactivity, stability, and applications are influenced by substituent positions and additional functional groups. Below is a comparative analysis with analogous diazonium salts:

Critical Analysis of Differences :

Substituent Position Effects :

- The 2-hydroxy group in 887-76-3 facilitates hydrogen bonding, improving affinity for cellulose fibers in textiles . In contrast, the 8-hydroxy-3,6-disulfo- derivative (85252-05-7) exhibits enhanced solubility but requires stringent pH control during synthesis .

- Nitro Groups : The 6-nitro derivative (50412-00-5) shows heightened reactivity in electrophilic substitution due to electron-withdrawing effects, enabling darker dye shades (e.g., navy blues) .

Stability and Handling :

- Compounds with multiple sulfonate groups (e.g., 85252-05-7) are less prone to decomposition but may form insoluble metal salts in hard water .

- The absence of a hydroxyl group in 83702-86-7 reduces its corrosivity compared to 887-76-3 but limits its use in pH-sensitive applications .

Synthetic Utility :

- 887-76-3 is preferred for high-yield coupling reactions under mild conditions (pH 4–6, 5–10°C) .

- Derivatives like 50412-00-5 require nitration steps, increasing production costs and safety risks .

Research Findings :

- Thermal Stability : 887-76-3 decomposes above 50°C, necessitating cold storage . Its 6-nitro analog (50412-00-5) is even less stable, decomposing explosively at 30°C .

- Environmental Impact : Sulfonated diazonium salts (e.g., 887-76-3) are persistent in aquatic systems, with biodegradation half-lives exceeding 60 days .

- Regulatory Status : 887-76-3 is classified as a hazardous substance (organic flammable solid, corrosive) under OSHA guidelines , while its 8-hydroxy-3,6-disulfo- analog (85252-05-7) is listed as environmentally harmful .

Biological Activity

Introduction

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt, is a diazonium compound with significant biological activity due to its unique structural features. This compound is characterized by the presence of a diazo group, a hydroxyl group, and a sulfonic acid group, which contribute to its chemical reactivity and potential applications in various fields, including biochemistry and medicine.

- Molecular Formula : C10H6N2O4S

- Molecular Weight : 250.23 g/mol

- CAS Number : 887-76-3

The compound is synthesized through the reaction of naphthalene-2-sulfonic acid with sodium nitrite in acidic conditions, ensuring the stability of the diazonium salt during preparation .

The biological activity of 1-naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt is primarily attributed to its ability to generate reactive intermediates that can interact with various biomolecules. The mechanism involves:

- Formation of Diazonium Ions : These ions can react with nucleophiles such as proteins and nucleic acids, leading to modifications that can alter their function.

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, contributing to cellular damage and apoptosis through the generation of free radicals .

Biological Applications

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt has been investigated for several biological applications:

1. Biochemical Assays

- Used as a probe for studying enzyme activities and protein interactions.

- Facilitates the identification of reactive sites on biomolecules.

2. Therapeutic Potential

- Research suggests potential applications in developing therapeutic agents due to its ability to modify biological macromolecules.

3. Environmental Toxicology

- Evaluated for its toxicological effects in various studies, including its impact on respiratory health when inhaled .

Case Study 1: Enzyme Interaction

A study investigated the interaction of 1-naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt with cytochrome P450 enzymes. The results indicated that the compound could act as a substrate for certain P450 isoforms, leading to the formation of reactive metabolites that could potentially affect drug metabolism.

Case Study 2: Toxicity Assessment

Research conducted on the inhalation toxicity of this compound revealed that while acute toxicity was low, chronic exposure could lead to respiratory issues and other systemic effects. The study emphasized the need for careful handling due to potential long-term health risks associated with repeated exposure .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt | Diazo group, hydroxyl group | Enzyme substrate; potential therapeutic applications |

| Benzenediazonium chloride | Simpler diazonium salt | Used in similar reactions but less complex |

| 1-Diazonio-2-naphthol-4-sulfonate | Naphthalene-based diazonium salt | Azo dye synthesis; different reactivity patterns |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt, and how can purity be ensured?

- Methodology : The compound is synthesized via diazotization of 2-naphthol-4-sulfonic acid using nitrosyl chloride (NOCl) or sodium nitrite (NaNO₂) under acidic conditions (0–5°C). Key steps include:

- Precise temperature control to avoid premature decomposition.

- Neutralization with sodium hydroxide to isolate the inner salt.

- Purification via recrystallization in aqueous ethanol.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Recommended Techniques :

- IR Spectroscopy : Detect hydroxyl (-OH, ~3400 cm⁻¹), sulfonic acid (-SO₃H, ~1200–1050 cm⁻¹), and diazonium (-N₂⁺, ~2200–2300 cm⁻¹) groups.

- ¹H/¹³C NMR : Analyze aromatic proton environments (δ 7–9 ppm) and sulfonate carbon signals (δ ~120–130 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (m/z 252.25) and fragmentation patterns.

- X-ray Diffraction : Resolve crystal structure and confirm inner salt configuration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Key Precautions :

- Storage : Keep in flame-resistant cabinets (UN 2925; flammable solid) at ≤25°C, away from moisture.

- PPE : Use acid-resistant gloves, goggles, and lab coats due to corrosivity (Risk Phrase R34).

- Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal to stabilize diazonium groups .

Advanced Research Questions

Q. How does the stability of this diazonium salt vary under different pH and temperature conditions?

- Stability Analysis :

- Thermal Stability : Decomposes exothermically at 160°C (lit.), releasing nitrogen gas. Use differential scanning calorimetry (DSC) to monitor decomposition kinetics.

- pH Sensitivity : Stable in acidic media (pH 2–4); hydrolyzes in alkaline conditions (pH >7). Monitor via UV-Vis absorbance changes at 480 nm.

- Recommendations : Store under inert gas (argon) and avoid prolonged light exposure to suppress radical side reactions .

Q. How can this compound be applied in analytical chemistry or materials science research?

- Applications :

- Azo Dye Synthesis : Couple with aromatic amines (e.g., aniline derivatives) to synthesize sulfonated azo dyes for photodynamic therapy studies.

- Spectrophotometric Titrations : Utilize its strong absorbance in UV-Vis for metal ion detection (e.g., Fe³⁺, Cu²⁺) via chelation.

- Surface Functionalization : Graft onto nanomaterials (e.g., graphene oxide) via diazonium coupling for sensor development .

Q. How can researchers resolve discrepancies in reported solubility data (e.g., 15.8 g/L at 20°C vs. conflicting literature)?

- Troubleshooting :

- Experimental Variables : Verify temperature, ionic strength (e.g., Na⁺ counterion concentration), and pH.

- Analytical Method : Use gravimetric analysis (filtering undissolved residue) instead of turbidimetry for accuracy.

- Cross-Validation : Compare with structurally similar diazonium salts (e.g., 6-nitro derivatives; CAS 50412-00-5) to assess substituent effects .

Q. What strategies improve regioselectivity in reactions involving this diazonium salt?

- Optimization Approaches :

- Electrophilic Coupling : Use electron-rich coupling partners (e.g., resorcinol) to direct azo bond formation to para positions.

- Catalytic Additives : Introduce Cu(I) salts to enhance coupling efficiency with arylboronic acids.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize diazonium intermediates and reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.